molecular formula C14H24N4O3S B1400158 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine CAS No. 1361112-54-0

1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine

Cat. No. B1400158
M. Wt: 328.43 g/mol
InChI Key: KKWNZTJMEBZZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine” is a complex organic molecule that contains several functional groups including an ethanesulfonyl group, a piperidinyl group, and a 1,3,4-oxadiazolyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and 1,3,4-oxadiazole rings suggests that the compound may have a rigid, cyclic structure. The ethanesulfonyl group could introduce additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperidine ring is known to participate in a variety of reactions, including substitutions and additions. The 1,3,4-oxadiazole ring is also reactive and can undergo reactions such as ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl group could affect the compound’s solubility in different solvents .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Several studies have demonstrated the synthesis of derivatives of 1,3,4-oxadiazole and their subsequent evaluation for antibacterial activity. For instance, compounds with 1,3,4-oxadiazole bearing structures, including those related to 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine, have been synthesized and found to exhibit moderate to significant antibacterial properties against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Sattar et al., 2016).

  • Antimicrobial Activity and Molecular Docking Studies : Some derivatives have been synthesized and evaluated for antimicrobial activity. This includes a study where the synthesized compounds were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies to assess ligand-binding affinity (Khalid et al., 2016).

  • Anticancer Properties : There has been research into the anticancer potential of certain derivatives. In one study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing promising results (Rehman et al., 2018).

  • Tubulin Inhibitor Chemotype : A specific class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to act as tubulin inhibitors, a finding that could have significant implications in cancer research (Krasavin et al., 2014).

  • GABAA Receptor Agonists : Some derivatives have been synthesized to target GABA A receptors, with potential implications for the treatment of various disorders (Jansen et al., 2008).

  • Corrosion Inhibitive Properties : Research has also been conducted on the corrosion inhibitive properties of piperidine derivatives on brass in natural sea water, demonstrating the potential industrial applications of these compounds (Xavier & Rajendran, 2011).

Future Directions

The study of compounds containing 1,3,4-oxadiazole rings is a active area of research due to their wide range of biological activities . Future research could explore the synthesis of new derivatives of this compound and investigate their potential applications.

properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-2-22(19,20)18-9-6-11(7-10-18)13-16-17-14(21-13)12-5-3-4-8-15-12/h11-12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNZTJMEBZZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 2
Reactant of Route 2
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 3
Reactant of Route 3
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 4
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 5
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 6
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.